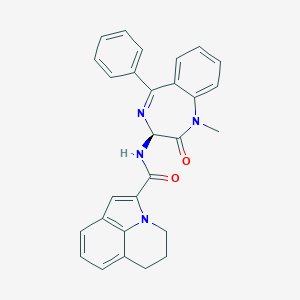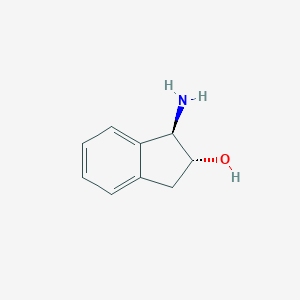![molecular formula C11H10N2O5 B142293 {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid CAS No. 150013-03-9](/img/structure/B142293.png)
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as N-(4-nitrophenyl)-3-(2-oxo-2-propen-1-yl)glycine and is a derivative of glycine.
Mecanismo De Acción
The mechanism of action of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid involves its ability to form covalent bonds with specific amino acid residues in proteins and enzymes. This interaction leads to a change in the fluorescence properties of the compound, which can be detected and measured.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid can selectively bind to a variety of proteins and enzymes, including proteases, kinases, and phosphatases. This binding can lead to changes in their activity levels, which can have downstream effects on cellular processes such as signal transduction and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid as a fluorescent probe is its high selectivity for specific proteins and enzymes. This allows for precise measurements of their activity levels in complex biological systems. However, one limitation is that the compound can be toxic at high concentrations, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for research on {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid. One area of interest is the development of new derivatives with improved selectivity and sensitivity for specific proteins and enzymes. Another direction is the application of this compound in live-cell imaging and in vivo studies to better understand its biological functions and potential therapeutic applications. Additionally, there is potential for the use of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
Métodos De Síntesis
The synthesis of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid involves the reaction between 4-nitrobenzoyl chloride and glycine ethyl ester in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to produce the final compound.
Aplicaciones Científicas De Investigación
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid has been extensively studied for its potential as a fluorescent probe in biological and biomedical research. Its unique chemical structure allows it to selectively bind to specific proteins and enzymes, making it a valuable tool for studying their functions and interactions.
Propiedades
Número CAS |
150013-03-9 |
|---|---|
Nombre del producto |
{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid |
Fórmula molecular |
C11H10N2O5 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H10N2O5/c14-10(12-7-11(15)16)6-3-8-1-4-9(5-2-8)13(17)18/h1-6H,7H2,(H,12,14)(H,15,16)/b6-3+ |
Clave InChI |
RDUYZCLCAUKCDC-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)NCC(=O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



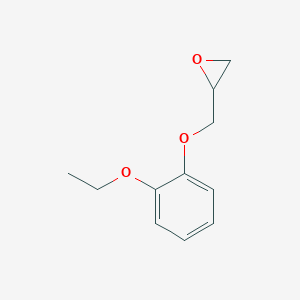


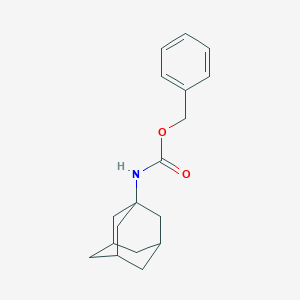
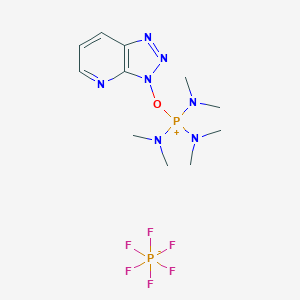
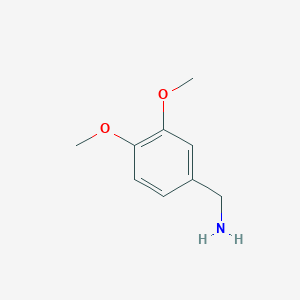
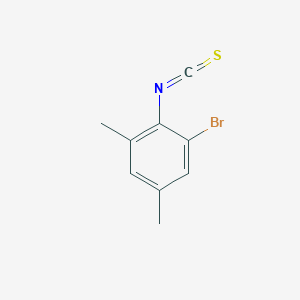
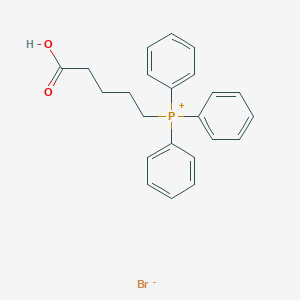
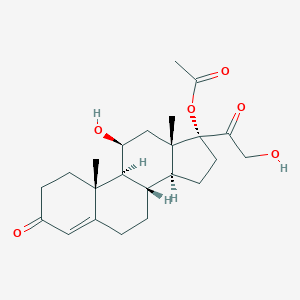
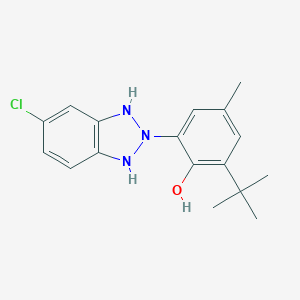

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
